molecular formula C12H16N2O B1315049 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile CAS No. 68220-83-7

2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile

Cat. No.: B1315049
CAS No.: 68220-83-7
M. Wt: 204.27 g/mol
InChI Key: XUVWKFPOLSTBFK-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile is a nitrile derivative featuring a branched aliphatic chain with a methyl group at the second carbon and a benzylamino substituent bearing a 4-methoxyphenyl group. Its synthesis likely involves alkylation and amination steps, as inferred from related compounds (e.g., ).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVWKFPOLSTBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497753
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497753
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68220-83-7
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, thiols; presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzylamine with 2-methylpropanenitrile under controlled conditions, often using solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The reaction is conducted at temperatures between 60-80°C for several hours to ensure complete conversion .

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique functional groups facilitate multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reaction Type Reagents Products
OxidationPotassium permanganateAldehydes, carboxylic acids
ReductionLithium aluminum hydrideAmines
SubstitutionHalides, thiolsHalogenated or thiolated derivatives

Biology

Research indicates potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have explored its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.

Medicine

The compound is being investigated for therapeutic applications in treating specific medical conditions. Its interaction with molecular targets suggests it may modulate enzyme activity or receptor signaling pathways, which could lead to innovative treatment options for diseases such as cancer.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, suggesting strong potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against a range of bacterial strains. The findings revealed that it exhibited notable antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling pathways, or interfere with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Compounds
Compound Name Key Substituents Functional Groups Molecular Formula
Target Compound 4-MeO-benzylamino, 2-methyl, nitrile Amine, nitrile, methoxy C₁₂H₁₆N₂O
2-(4-Methoxyphenyl)-2-methylpropanenitrile 4-MeO-phenyl, 2-methyl, nitrile Nitrile, methoxy C₁₁H₁₃NO
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile 4-MeO-phenyl, oxo, malononitrile Ketone, dinitrile, methoxy C₁₂H₁₀N₂O₂
(2RS)-1-(4-Methoxyphenyl)propan-2-amine 4-MeO-phenyl, 2-amine Amine, methoxy C₁₀H₁₅NO
(E)-3-[4-[[6-[(4-MeO-phenyl)amino]purin-2-yl]amino]-3,5-dimethylphenyl]prop-2-enenitrile Purine, 4-MeO-anilino, propenenitrile Nitrile, alkene, purine, methoxy C₂₃H₂₁N₇O
Key Observations:
  • Amino Group vs.
  • Ketone vs. Amine: The ketone in 2-[2-(4-MeO-phenyl)-2-oxoethyl]malononitrile increases electrophilicity, making it more reactive in nucleophilic additions than the target compound.
  • Complexity : The purine-based analog () exhibits significantly higher molecular complexity, likely conferring specificity in biological targeting but reduced synthetic accessibility.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound 204.3 1.8 ~10 (moderate)
2-(4-MeO-phenyl)-2-methylpropanenitrile 191.2 2.5 ~5 (low)
2-[2-(4-MeO-phenyl)-2-oxoethyl]malononitrile 242.2 1.2 ~15 (moderate)
(2RS)-1-(4-MeO-phenyl)propan-2-amine 165.2 1.0 ~50 (high)
Key Observations:
  • The target compound’s logP (1.8) reflects balanced lipophilicity, favoring membrane permeability compared to the more polar malononitrile analog.

Biological Activity

2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile, also known by its chemical structure C12H17N, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on available research findings.

The compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity. The structure can be represented as follows:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate nitriles under controlled conditions. The detailed synthetic pathway remains crucial for understanding its biological activity.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, thereby neutralizing free radicals.

  • Case Study : A study demonstrated that derivatives of similar structures could inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular antioxidant defense mechanisms. The inhibition of these enzymes suggests a potential for modulating oxidative stress in cells .

2. Anticancer Activity

Preliminary studies have shown that compounds with similar structural motifs may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

  • Research Findings : In vitro assays revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases.

  • Example : A study on related coumarin derivatives indicated neuroprotective effects against oxidative stress-induced neuronal damage, highlighting the potential of methoxy-substituted compounds in neuroprotection .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantInhibition of GR and GST
AnticancerInduction of apoptosis, inhibition of tumor growth
NeuroprotectiveProtection against oxidative stress

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